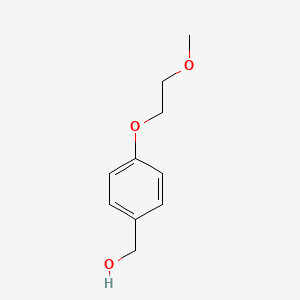
(4-(2-Methoxyethoxy)phenyl)methanol
描述
(4-(2-Methoxyethoxy)phenyl)methanol: is an organic compound with the molecular formula C10H14O3. It is characterized by the presence of a phenyl ring substituted with a methoxyethoxy group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: (4-(2-Methoxyethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Methoxyethoxy)benzoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
Chemistry: (4-(2-Methoxyethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of phenylmethanol derivatives on cellular processes. It can serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess therapeutic properties, making it a valuable compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of (4-(2-Methoxyethoxy)phenyl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
(4-Methoxyphenyl)methanol: Lacks the ethoxy group, resulting in different reactivity and applications.
(4-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a methoxyethoxy group.
(4-(2-Hydroxyethoxy)phenyl)methanol: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties.
Uniqueness: (4-(2-Methoxyethoxy)phenyl)methanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
生物活性
(4-(2-Methoxyethoxy)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a phenolic structure with a methanol group attached to a para-substituted phenyl ring. The methoxyethoxy group enhances its solubility and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxyethoxy group can participate in hydrogen bonding and hydrophobic interactions, which may enhance the compound's binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Cardiovascular Effects :
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound analogs on various cancer cell lines. Results indicated that certain analogs significantly inhibited the growth of colon cancer cells without affecting normal cell viability. The compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Chlamydia trachomatis. The study revealed that the compound impaired chlamydial growth while maintaining host cell integrity, indicating a selective action against the pathogen .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHXZVIRFQPRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














